molecular formula C17H26ClNO2 B4403525 1-{4-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride

1-{4-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride

Cat. No. B4403525
M. Wt: 311.8 g/mol
InChI Key: GCUJFIYABBGCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride is a chemical compound that is widely used in scientific research. It is commonly referred to as MDPV, which stands for 3,4-methylenedioxypyrovalerone. This compound belongs to the class of cathinones, which are synthetic stimulants that have similar effects to amphetamines and cocaine. MDPV has gained popularity in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and toxicology.

Mechanism of Action

MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters for these neurotransmitters and prevents their reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to effects such as euphoria, increased energy, and increased focus.
Biochemical and Physiological Effects
MDPV has a range of biochemical and physiological effects on the body. It increases the release of dopamine, norepinephrine, and serotonin, leading to increased stimulation of the central nervous system. This can result in effects such as increased heart rate, increased blood pressure, and increased body temperature. MDPV can also cause vasoconstriction, which can lead to cardiovascular complications such as heart attack and stroke.

Advantages and Limitations for Lab Experiments

MDPV has several advantages for use in lab experiments. It is a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it a useful tool for studying the mechanisms of addiction and drug abuse. MDPV is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, MDPV also has several limitations for use in lab experiments. It is a highly addictive substance, which makes it difficult to control for its effects in animal studies. MDPV can also cause a range of toxic effects, which can make it difficult to use in long-term studies.

Future Directions

There are several future directions for research on MDPV. One area of research is the development of new treatments for addiction and drug abuse. MDPV has been shown to have similar effects to cocaine and amphetamines, which makes it a useful tool for studying the mechanisms of addiction and developing new treatments for these conditions.
Another area of research is the development of new treatments for cardiovascular disease. MDPV has been shown to cause vasoconstriction and hypertension, which can lead to cardiovascular complications such as heart attack and stroke. Studying the mechanisms of these effects could lead to the development of new treatments for these conditions.
Finally, there is a need for further research on the toxic effects of MDPV. Studies have shown that MDPV can cause a range of toxic effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity. Further research is needed to understand the mechanisms of these effects and develop new treatments for toxicological conditions.

Scientific Research Applications

MDPV has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, MDPV has been used to study the effects of synthetic cathinones on the central nervous system. Studies have shown that MDPV has a high affinity for the dopamine transporter, which leads to increased dopamine release in the brain. This effect is similar to the effects of cocaine and amphetamines, which makes MDPV a useful tool for studying the mechanisms of addiction and drug abuse.
In pharmacology, MDPV has been used to study the effects of synthetic cathinones on the cardiovascular system. Studies have shown that MDPV can cause vasoconstriction and hypertension, which can lead to cardiovascular complications such as heart attack and stroke. This makes MDPV a useful tool for studying the mechanisms of cardiovascular disease and developing new treatments for these conditions.
In toxicology, MDPV has been used to study the toxic effects of synthetic cathinones on the body. Studies have shown that MDPV can cause a range of toxic effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity. This makes MDPV a useful tool for studying the mechanisms of toxicity and developing new treatments for toxicological conditions.

properties

IUPAC Name

1-[4-[3-(3-methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-14-5-3-10-18(13-14)11-4-12-20-17-8-6-16(7-9-17)15(2)19;/h6-9,14H,3-5,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUJFIYABBGCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCOC2=CC=C(C=C2)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-{4-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-{4-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride
Reactant of Route 3
Reactant of Route 3
1-{4-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride
Reactant of Route 4
1-{4-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride
Reactant of Route 5
1-{4-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride
Reactant of Route 6
Reactant of Route 6
1-{4-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.